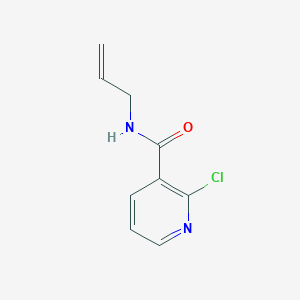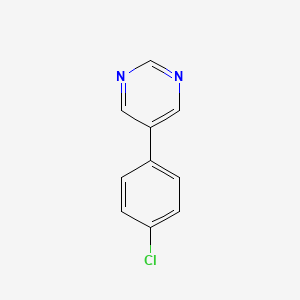
5-(4-Chlorophenyl)pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of 5-(4-Chlorophenyl)pyrimidine involves various chemical reactions, including one-pot synthesis, chlorination, aminization, and condensation reactions. For instance, an ultrasound-mediated one-pot synthesis was used to create a series of thiadiazolopyrimidine derivatives with anticancer properties . Another study reported the synthesis of 5-(2-haloethyl)pyrimidine derivatives through reactions with hydroiodic acid and phosphoryl chloride . Additionally, a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium was employed to synthesize a dichlorophenylmethylene bis derivative .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of these derivatives. The crystal structures of various synthesized compounds have been elucidated, revealing details such as planarity, conformation, and intramolecular interactions. For example, the structure of a pyrazolopyrimidinamine derivative was determined, showing a triclinic system with specific space group parameters . Similarly, the crystal structure of a pyridopyrimidinone derivative was analyzed, revealing coplanar ring atoms in the moiety .
Chemical Reactions Analysis
The derivatives of 5-(4-Chlorophenyl)pyrimidine undergo various chemical reactions, including chlorination and nucleophilic substitution. The chlorination of 5-substituted barbituric acids led to the formation of new trichloropyrimidines with antibacterial activity . Another study investigated the chlorination of perfluoroalkyl-substituted pyrimidines, resulting in chloro-substituted pyrimidine diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structures. The presence of halogen atoms, such as chlorine, and various substituents like methyl, methoxy, and amino groups, affect properties like solubility, melting point, and reactivity. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of some derivatives were studied, indicating good drug-like properties . The molecular electrostatic potential (MEP) and natural bond orbital (NBO) calculations provide insights into the reactive sites for electrophilic and nucleophilic attacks .
Relevant Case Studies
Several case studies within the papers demonstrate the potential biological activities of these derivatives. For instance, the thiadiazolopyrimidine derivatives exhibited in vitro anticancer activity against various human tumor cell lines . The antibacterial activity of trichloropyrimidines against human bacterial flora was also reported . These studies showcase the therapeutic potential of 5-(4-Chlorophenyl)pyrimidine derivatives in treating diseases.
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of medicinal chemistry and pharmacology .
Summary of the Application
Pyrimidines, including 5-(4-Chlorophenyl)pyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The synthesis of pyrimidines, including 5-(4-Chlorophenyl)pyrimidine, involves numerous methods . For instance, a mixture of pyrimidine and NH4OAc in n-BuOH was heated under reflux for 3 hours .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Antibacterial and Antibiofilm Activities
Specific Scientific Field
This application is relevant to the field of microbiology and medicinal chemistry .
Summary of the Application
Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including 5-(4-Chlorophenyl)pyrimidine, have been found to exhibit significant antibacterial and antibiofilm activities .
Methods of Application or Experimental Procedures
In this study, 16 pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and assessed for their preliminary antibacterial and antibiofilm activities .
Results or Outcomes
The initial screening presented significant antibacterial activity with a bactericidal effect for five compounds . These five derivatives were further evaluated for their antibiofilm activity against both S. aureus and P. aeruginosa, which showed strong biofilm-forming activity at their MICs by >60% .
Safety And Hazards
Propriétés
IUPAC Name |
5-(4-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMTYHPVECLEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)
![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)

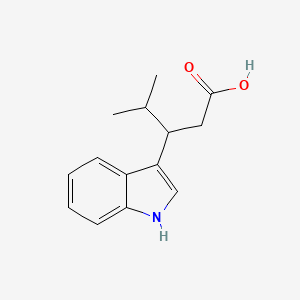

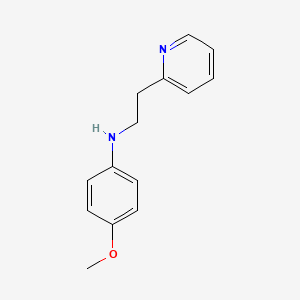
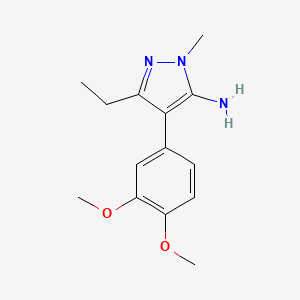
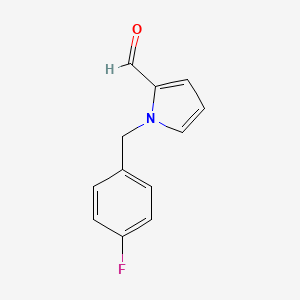
![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)
![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)
